Sodium nonyl phthalate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
94108-00-6 |
|---|---|
Molecular Formula |
C17H23NaO4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
sodium;2-nonoxycarbonylbenzoate |
InChI |
InChI=1S/C17H24O4.Na/c1-2-3-4-5-6-7-10-13-21-17(20)15-12-9-8-11-14(15)16(18)19;/h8-9,11-12H,2-7,10,13H2,1H3,(H,18,19);/q;+1/p-1 |
InChI Key |
JHDVLLBHVWBRDZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |
Origin of Product |
United States |
Environmental Occurrence and Distribution Patterns of Phthalate Esters
Spatial and Temporal Distribution across Diverse Environmental Matrices
Atmospheric Presence: Gaseous Phase and Aerosol-Associated Fractions
There is no available research or monitoring data that documents the presence of sodium nonyl phthalate (B1215562) in the atmosphere. Accordingly, there is no information on its potential partitioning between the gaseous phase and aerosol-associated fractions.
Methodologies for Environmental Monitoring and Concentration Profiling
No standardized or published methodologies for the specific detection, quantification, and monitoring of sodium nonyl phthalate in environmental matrices (air, water, soil) were identified. Analytical methods developed for phthalate esters are generally not suitable for the direct analysis of phthalate salts without significant modification, and no such adapted methods for this compound have been described in the available literature.
Environmental Fate and Transformation Processes of Phthalate Esters
Abiotic Degradation Pathways in Natural and Engineered Systems
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For phthalate (B1215562) esters, these pathways, including hydrolysis and photolysis, are generally considered to be slow compared to biological degradation. d-nb.inforsc.org
Hydrolytic Cleavage Mechanisms and Rate Determination
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. researchgate.net For phthalate esters, this process typically occurs in two steps: the hydrolysis of a diester to a monoester and an alcohol, followed by the slower hydrolysis of the monoester to phthalic acid and a second alcohol molecule. researchgate.netnih.gov In the case of sodium nonyl phthalate, which is the salt of a monoester, the relevant step would be the cleavage of the remaining ester bond to form phthalic acid and nonanol.
The rate of hydrolysis for phthalate esters is generally slow under typical environmental pH (5-9) and temperature conditions. researchgate.netresearchgate.net For instance, the estimated hydrolysis half-life for diisononyl phthalate (DINP) at pH 7 is 7.7 years, and at pH 8, it is 280 days, indicating that this process is not a significant degradation pathway in most aquatic environments. nih.gov Similarly, the hydrolysis half-life of di-ethylhexyl phthalate (DEHP) can be several decades. iwaponline.com Conditions found in specific environments, such as the high temperatures, pressures, and fluctuating pH levels in the lower layers of landfills, can foster either acid- or base-catalyzed hydrolysis, making it a more dominant transformation process in such settings. nih.gov
Photolytic Transformations under Solar Irradiation
Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly solar irradiation. This process is considered a primary abiotic degradation pathway for many phthalates in aqueous environments. nih.govnih.gov The rate of photolysis can be significantly faster than hydrolysis for certain long-chain phthalates.
Studies on the abiotic degradation of various PAEs in water have shown that photolysis is the main contributor to their removal under sunlight. nih.gov For di-isononyl phthalate (DINP), the degradation rate catalyzed by photolysis is notably higher than for other common phthalates like di-n-butyl phthalate (DBP), butylbenzyl phthalate (BBP), and di-ethylhexyl phthalate (DEHP). Under natural sunlight, the half-life of DINP was found to be between 32 and 140 days, which is considerably shorter than the half-lives of other tested phthalates, suggesting that photolysis is a key environmental fate process for nonyl phthalates. nih.gov
Interactive Table: Abiotic Degradation Half-Lives of Phthalate Esters under Sunlight This table presents the half-life (t₁/₂) in days for various phthalate esters under natural sunlight irradiation, which includes the combined effects of photolysis and hydrolysis.
| Compound | Half-Life (t₁/₂) in Days | pH Condition | Reference |
| Di-isononyl phthalate (DINP) | 32 - 140 | 5 - 9 | nih.gov |
| Di-n-butyl phthalate (DBP) | 50 - 360 | 5 - 9 | nih.gov |
| Butylbenzyl phthalate (BBP) | 58 - 480 | 5 - 9 | nih.gov |
| Di-ethylhexyl phthalate (DEHP) | 390 - 1600 | 5 - 9 | nih.gov |
Other Chemical Degradation Pathways in Environmental Contexts
Beyond hydrolysis and photolysis, other abiotic chemical reactions can contribute to the transformation of phthalates, although they are often less significant in soil and water. In the atmosphere, phthalates can react with photochemically produced hydroxyl radicals, which is a potential degradation pathway. nih.gov However, for compounds like DINP with low volatility, atmospheric degradation is less important than processes occurring in soil and aquatic systems. nih.gov In specific engineered environments or contaminated sites, advanced oxidation processes may be employed to degrade these persistent compounds.
Biotic Transformation and Biodegradation Mechanisms
Biodegradation by microorganisms is recognized as the most effective and primary route for the elimination of phthalate esters from the environment. d-nb.inforsc.orgipicyt.edu.mx Numerous microorganisms have demonstrated the ability to use PAEs as a source of carbon and energy, breaking them down into simpler, less harmful substances. nih.gov
Identification of Microbial Consortia and Key Microorganisms Involved in Phthalate Degradation
The complete mineralization of complex molecules like long-chain phthalates often requires the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway. d-nb.info Several studies have isolated and identified bacteria capable of degrading DINP and other related compounds.
A consortium of bacteria isolated from saline soil, comprising genera such as Serratia sp., Methylobacillus sp., Achromobacter sp., Pseudomonas sp., Stenotrophomonas sp., Methyloversatilis sp., Delftia sp., and Brevundimonas sp., was shown to achieve 99% biodegradation of DINP within 168 hours under optimal conditions (pH 7.0, 31°C). ipicyt.edu.mxnih.gov Another key bacterium identified for its potent degradation capabilities is Sphingobium chungbukense, which can efficiently degrade DINP, transforming it into monoisononyl phthalate (MIP) and subsequently phthalic acid. nih.gov The degradation of other PAEs, such as di-n-butyl phthalate (DBP), has been demonstrated by strains like Priestia megaterium. nih.gov In some cases, a cooperative metabolic effort is observed, such as the degradation of di-n-octyl phthalate by a co-culture of Gordonia sp. and Arthrobacter sp., where one species converts the diester to phthalic acid, which is then degraded by the other. d-nb.info
Interactive Table: Microorganisms Involved in Phthalate Degradation This table lists key bacterial genera and species that have been identified as capable of degrading long-chain phthalate esters like DINP.
| Microorganism/Consortium | Degraded Phthalate | Reference |
| Sphingobium chungbukense | Di-isononyl phthalate (DINP) | nih.gov |
| Saline Soil Consortium (Serratia, Pseudomonas, Achromobacter, etc.) | Di-isononyl phthalate (DINP) | ipicyt.edu.mxnih.gov |
| Priestia megaterium | Di-n-butyl phthalate (DBP) | nih.gov |
| Gordonia sp. & Arthrobacter sp. (co-culture) | Di-n-octyl phthalate (DOP) | d-nb.info |
| Bacillus sp. | Di-ethylhexyl phthalate (DEHP) | iwaponline.com |
Characterization of Enzymatic Systems and Biochemical Pathways of Degradation
The biochemical breakdown of phthalate esters follows a generally conserved pathway, initiated by the enzymatic hydrolysis of the ester bonds. d-nb.info
The initial step in the degradation of a phthalate diester like DINP is the cleavage of one ester linkage by an esterase or hydrolase to produce a monoester (monoisononyl phthalate) and an alcohol (isononanol). d-nb.infonih.gov This monoester is then further hydrolyzed by another esterase to yield phthalic acid and another alcohol molecule. d-nb.inforesearchgate.net For this compound, biodegradation would commence from this monoester stage.
Once formed, phthalic acid is the central intermediate that enters a degradation pathway involving the aromatic ring cleavage. Under aerobic conditions, the process is typically initiated by phthalate dioxygenases . researchgate.net These enzymes incorporate two oxygen atoms into the phthalate ring, leading to the formation of a dihydrodiol intermediate. This is followed by the action of a dehydrogenase and then a decarboxylase , which removes a carboxyl group. This sequence of reactions ultimately yields protocatechuate . iwaponline.comresearchgate.net Protocatechuate is a key intermediate that is further processed by other dioxygenases, leading to the opening of the aromatic ring and funneling the resulting products into central metabolic pathways like the Krebs (TCA) cycle for complete mineralization to CO₂ and H₂O. iwaponline.comnih.gov
Under anaerobic conditions, the degradation pathway is different, involving the activation of phthalate to phthaloyl-CoA, followed by decarboxylation to benzoyl-CoA, which is a central intermediate in anaerobic aromatic degradation. d-nb.infonih.gov
Due to a lack of specific scientific data for "this compound" within the provided search results, it is not possible to generate the requested article focusing solely on this chemical compound. The search results primarily contain information on related but distinct compounds, such as various phthalate esters (e.g., DEHP, DINP, DBP) and nonylphenol (NP).
Extrapolating data from these related compounds to describe the environmental fate and transformation processes of "this compound" would be scientifically inaccurate and would not adhere to the strict instructions of focusing solely on the specified chemical. Scientific literature on the specific environmental behavior, biodegradation, sorption, volatilization, and transport modeling of "this compound" is not present in the initial search results.
Therefore, to maintain the integrity and accuracy of the information provided, the requested article cannot be generated at this time. Further research specifically targeting "this compound" would be required to fulfill this request.
Advanced Analytical Techniques for the Characterization and Quantification of Phthalate Esters
Development and Validation of Sampling Protocols for Ultra-Trace Analysis
The foundation of reliable ultra-trace analysis is a robust sampling protocol that ensures the integrity of the sample from the point of collection to the laboratory. For phthalates, this is particularly critical due to their widespread presence in sampling materials and the laboratory environment itself. researchgate.netcdc.gov
A primary issue in phthalate (B1215562) analysis is the high risk of secondary contamination during the entire analytical procedure, which can lead to false positives or overestimated concentrations. researchgate.net Phthalates are present in a vast array of laboratory equipment, including glassware, solvents, and plastic materials, as well as in ambient air. researchgate.netcdc.gov Therefore, rigorous control measures are essential.
Key strategies to minimize contamination include:
Use of Phthalate-Free Materials: Whenever possible, all materials that come into contact with the sample should be free of phthalates. This includes using glassware instead of plastic containers and ensuring any plastic components, such as pipette tips or vial caps, are certified phthalate-free.
Solvent and Reagent Purity: Solvents and reagents must be of the highest purity (e.g., HPLC or pesticide grade) and should be tested for phthalate contamination before use. Some methods even employ in-line traps or solvent distillation to further purify mobile phases in liquid chromatography systems. researchgate.net
Meticulous Cleaning Procedures: All glassware and equipment must undergo rigorous cleaning. This often involves washing with specific detergents, followed by rinsing with high-purity solvent and baking at high temperatures (e.g., 400-500°C) to remove any residual organic materials. cdc.gov
Procedural Blanks: The analysis of procedural blanks alongside actual samples is mandatory. researchgate.net These blanks consist of all reagents and materials used in the analysis but contain no sample matrix. They are processed in the same manner as the samples to assess the level of background contamination introduced during the entire analytical workflow. The levels detected in blanks can then be used to correct the results from the actual samples.
Controlled Laboratory Environment: Analyses should be conducted in a clean environment, away from potential sources of phthalate contamination like PVC flooring, paints, and certain types of wiring. Using a laminar flow hood can help reduce airborne contamination.
A summary of common contamination sources and mitigation strategies is presented in Table 4.1.
Table 4.1: Common Sources of Phthalate Contamination and Mitigation Strategies
| Contamination Source | Mitigation Strategy | Reference |
|---|---|---|
| Plastic Labware (e.g., containers, pipette tips) | Use glass or certified phthalate-free plasticware. | cdc.gov |
| Solvents and Reagents | Use high-purity, pre-tested solvents; employ in-line solvent purification. | researchgate.net |
| Glassware | Implement rigorous cleaning protocols, including solvent rinsing and baking at high temperatures. | cdc.gov |
| Laboratory Air | Work in a clean, controlled environment; use laminar flow hoods. | researchgate.net |
| Septa in Vials/Caps | Use PTFE-lined septa. | cdc.gov |
Due to their typically low concentrations in environmental and biological samples, phthalates must be extracted from their matrix and concentrated prior to instrumental analysis. nih.govoup.com The choice of extraction method depends heavily on the sample matrix (e.g., water, soil, sediment, biological tissue). nih.govmdpi.com
Commonly employed techniques include:
Liquid-Liquid Extraction (LLE): A conventional method where the sample (typically aqueous) is mixed with an immiscible organic solvent. mdpi.com The phthalates partition into the organic phase, which is then separated and concentrated. The efficiency of LLE can be enhanced by adjusting pH and adding salts. mdpi.com
Solid-Phase Extraction (SPE): This has become a widely used and often preferred method for its efficiency, reduced solvent consumption, and potential for automation. oup.combohrium.com In SPE, a liquid sample is passed through a cartridge containing a solid sorbent. Phthalates are retained on the sorbent while other matrix components pass through. The retained phthalates are then eluted with a small volume of an appropriate solvent, achieving significant pre-concentration. nih.gov For a compound like sodium nonyl phthalate, a reverse-phase sorbent (e.g., C18) would be suitable for extraction from aqueous matrices.
Solid-Phase Microextraction (SPME): A solvent-free technique that combines sampling, extraction, and concentration in a single step. oup.com A fused-silica fiber coated with a polymeric stationary phase is exposed to the sample (either directly or in the headspace). Analytes adsorb to the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.net
Dispersive Liquid-Liquid Microextraction (DLLME): This method uses a small amount of an extraction solvent and a disperser solvent, which are rapidly injected into the aqueous sample. nih.govresearchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of analytes into the organic phase. The mixture is then centrifuged to separate the organic and aqueous layers. researchgate.net
The selection of an appropriate extraction method is crucial for achieving high recovery rates and minimizing matrix interference. mdpi.com Method validation typically involves spiking experiments to determine analyte recovery, precision, and accuracy. chromatographyonline.com
Table 4.2: Comparison of Phthalate Extraction Techniques
| Technique | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Simple, well-established. | Requires large volumes of organic solvents, can be labor-intensive. | mdpi.com |
| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by elution. | High enrichment factors, low solvent use, can be automated. | Sorbent can be clogged by complex matrices. | oup.comnih.gov |
| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber, followed by thermal desorption. | Solvent-free, simple, integrates sampling and extraction. | Fiber fragility, limited sample volume capacity. | researchgate.netoup.com |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning into a dispersed micro-volume of extraction solvent. | Fast, high enrichment, low solvent consumption. | Choice of solvents is critical, requires centrifugation. | nih.govresearchgate.net |
Chromatographic Separation and Mass Spectrometric Identification
Following extraction and pre-concentration, instrumental analysis is performed to separate, identify, and quantify the target phthalates. The combination of chromatography for separation and mass spectrometry for detection provides the high degree of selectivity and sensitivity required for this task. mdpi.comcore.ac.uk
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like phthalate esters. core.ac.ukrestek.com In this method, the sample extract is injected into the GC, where compounds are vaporized and separated based on their boiling points and interaction with a stationary phase within a long capillary column. restek.com As the separated compounds exit the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), creating a mass spectrum that acts as a chemical fingerprint for identification. oregonstate.edu
For many phthalates, a common and abundant fragment ion at m/z 149, corresponding to the protonated phthalic anhydride, is often used for quantification in selected ion monitoring (SIM) mode to enhance sensitivity. chromatographyonline.com However, this ion is common to many phthalates, making chromatographic separation essential to distinguish between them. restek.com The analysis of high-molecular-weight phthalates like nonyl phthalate can be challenging due to their lower volatility and the potential for co-elution of isomers, which may require specialized GC columns and optimized temperature programs for adequate separation. chromatographyonline.comgcms.cz
Table 4.3: Typical GC-MS Parameters for Phthalate Analysis
| Parameter | Typical Setting | Purpose | Reference |
|---|---|---|---|
| Injection Mode | Splitless or Pulsed Splitless | Maximizes transfer of analytes to the column for trace analysis. | gcms.czgcms.cz |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | Provides separation of phthalate esters based on volatility. | restek.com |
| Carrier Gas | Helium or Hydrogen | Transports analytes through the column. | peakscientific.com |
| Oven Program | Ramped temperature (e.g., 60°C to 300°C) | Optimizes the separation of compounds with a wide range of boiling points. | restek.com |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method producing repeatable fragmentation patterns. | chromatographyonline.com |
| MS Detection | Scan or Selected Ion Monitoring (SIM) | Scan mode for identification; SIM mode for enhanced sensitivity and quantification. | oregonstate.edu |
For more polar compounds, such as the salt form this compound or the monoester metabolites of phthalates, liquid chromatography is the preferred separation technique. chromatographyonline.comnih.gov LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. sielc.com When coupled with mass spectrometry, typically using electrospray ionization (ESI), LC-MS is a powerful tool for analyzing compounds not amenable to GC. nih.gov
The use of High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments, offers significant advantages. HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of an unknown ion. nih.gov This greatly increases the confidence in compound identification, especially in complex matrices where isobaric interferences (different compounds with the same nominal mass) are common. epa.gov For this compound, an LC-HRMS method would provide both retention time and accurate mass data for unambiguous identification and quantification. sielc.com
Beyond quantifying known phthalates, there is a growing interest in identifying previously unknown metabolites and transformation products in biological and environmental samples. nih.govnih.gov This is where non-targeted and suspect screening approaches using LC-HRMS are invaluable.
Suspect Screening: In this approach, a list of "suspect" compounds is created based on known parent phthalates and predicted metabolic pathways. epa.gov The HRMS data is then searched for the accurate masses of these potential suspects. This allows for the tentative identification of compounds for which analytical standards may not be available. au.dk
Non-Targeted Screening: This is a more discovery-based approach where the entire dataset is mined for unknown features that are present in exposed samples but absent in control or blank samples. rsc.orgnih.gov By examining the accurate mass, isotopic pattern, and fragmentation data of these unknown features, researchers can propose structures for novel metabolites. nih.gov Diagnostic fragmentation pathways, such as the presence of common phthalate-related fragment ions, can be used to filter the data and prioritize features that are likely phthalate metabolites. nih.gov
These screening methods provide a more comprehensive picture of exposure and the metabolic fate of compounds like this compound, moving beyond the limitations of purely targeted analyses. rsc.orgau.dk
Methodological Advancements in Isotope-Dilution Mass Spectrometry for Quantitative Analysis
Isotope-dilution mass spectrometry (ID-MS) stands as a definitive method for the quantitative analysis of phthalate esters, including this compound, offering high precision and accuracy. researchgate.net This technique is particularly crucial for trace-level quantification in complex environmental and biological matrices where matrix effects can significantly compromise analytical results. researchgate.net The core principle of ID-MS involves the addition of a known quantity of a stable, isotopically labeled analogue of the target analyte—in this case, an isotopic variant of nonyl phthalate—to the sample at an early stage of the analytical process. This labeled compound serves as an internal standard that behaves almost identically to the native analyte during extraction, cleanup, and ionization, thereby correcting for analyte losses and variations in instrument response. researchgate.netnih.gov
Recent advancements have centered on the coupling of ID-MS with high-resolution chromatographic and mass spectrometric systems. The integration of ultra-high-performance liquid chromatography (UHPLC) provides enhanced separation efficiency and reduced analysis times compared to conventional HPLC. researchgate.netnih.gov When paired with tandem mass spectrometry (MS/MS), typically using a triple quadrupole (QQQ) mass analyzer, the method achieves exceptional selectivity and sensitivity. nih.gov This is accomplished through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both the native and the labeled phthalate are monitored, minimizing interferences from the sample matrix. researchgate.netoiv.int
The development of automated solid-phase extraction (SPE) procedures has further improved the reproducibility and sample throughput of ID-MS methods for phthalate analysis. nih.gov Automation minimizes human error and variability associated with manual sample preparation, leading to more consistent recoveries and cleaner sample extracts. nih.gov These methodological enhancements have enabled the detection and reliable quantification of phthalate esters at increasingly lower concentrations, often in the low nanogram-per-milliliter (ng/mL) or microgram-per-kilogram (µg/kg) range. researchgate.netnih.gov The robustness of ID-MS makes it a candidate reference method for the determination of phthalates in various matrices. researchgate.net
Below is a table summarizing typical performance data for the analysis of phthalate esters using advanced ID-MS techniques.
| Parameter | Typical Performance Range | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.02 - 10.0 ng/mL or µg/kg | researchgate.netresearchgate.netnih.gov |
| Limit of Quantification (LOQ) | 0.07 - 17.76 ng/mL | chromatographyonline.comnih.govsciex.com |
| Recovery (%) | 80 - 115% | researchgate.netresearchgate.netnih.gov |
| Precision (RSD %) | < 15% | researchgate.netresearchgate.netnih.gov |
Quality Assurance and Quality Control Frameworks in Phthalate Trace Analysis
A foundational component of this framework is the consistent analysis of various QC samples within each analytical batch. These include:
Procedural or Method Blanks: These consist of all reagents used in the sample preparation process and are treated identically to the actual samples. They are crucial for monitoring contamination introduced during the entire analytical procedure. sciex.comresearchgate.net Phthalate concentrations in blanks should ideally be below the method's limit of detection or at least significantly lower than the levels found in samples.
Matrix Spikes and Matrix Spike Duplicates (MS/MSD): A known quantity of the target analytes is added to a duplicate of a real sample before extraction. The analysis of MS/MSD samples helps to evaluate the method's accuracy (recovery) and precision (relative percent difference between duplicates) in the specific sample matrix, accounting for potential matrix effects. nih.gov
Laboratory Control Samples (LCS): An analyte-free matrix (e.g., clean water or solvent) is spiked with a known concentration of phthalates from a source independent of the calibration standards. The LCS is processed alongside the samples to verify the accuracy of the analytical method independent of any sample matrix.
Quality Control (QC) Pools or Certified Reference Materials (CRMs): When available, CRMs from recognized institutions are analyzed to provide an independent assessment of method accuracy. In-house QC pools, prepared from large volumes of a representative matrix and well-characterized, are also used to monitor the long-term performance and stability of the analytical method. nih.gov
Strict protocols to minimize contamination are a critical aspect of the QA framework. This includes the exclusive use of glass or stainless steel materials, pre-cleaning all glassware and equipment with appropriate solvents, and performing sample preparations in a controlled environment, such as a clean bench, to reduce exposure to airborne phthalates. researchgate.netresearchgate.net Adherence to these QA/QC practices is vital for achieving the high-quality data required for accurate assessment of phthalate concentrations.
The following table outlines the key components of a QA/QC framework for phthalate trace analysis.
| QC Sample Type | Purpose | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Procedural Blank | Assess laboratory contamination during sample preparation and analysis. | Below Limit of Quantification (LOQ); or <10% of sample concentration. | researchgate.net |
| Matrix Spike (MS) | Assess method accuracy (recovery) in a specific sample matrix. | 70-130% recovery. | nih.gov |
| Matrix Spike Duplicate (MSD) | Assess method precision in a specific sample matrix. | Relative Percent Difference (RPD) < 20-30%. | nih.gov |
| Laboratory Control Sample (LCS) | Assess method accuracy independent of the sample matrix. | 80-120% recovery. | nih.gov |
| Certified Reference Material (CRM) | Assess the accuracy and traceability of the measurement. | Within certified range of uncertainty. | nih.gov |
Environmental Modeling and Predictive Frameworks for Phthalate Ester Behavior
Development of Fugacity-Based Models for Multi-Media Distribution Prediction
Fugacity-based models are critical tools for predicting how a chemical will partition among various environmental compartments such as air, water, soil, and sediment. These models use the concept of "fugacity," or the escaping tendency of a chemical from a phase, to estimate its distribution. Research on common phthalates like DEHP and DBP has utilized this approach to understand their environmental fate. However, no fugacity-based models or the requisite physicochemical data (such as vapor pressure, water solubility, and octanol-water partition coefficient) specific to Sodium Nonyl Phthalate (B1215562) were found.
Kinetic Modeling of Degradation and Transformation Processes in Environmental Systems
Kinetic models are essential for predicting the persistence of a chemical in the environment by quantifying the rates of its degradation and transformation through processes like hydrolysis, photolysis, and biodegradation. While kinetic data are available for many widely used phthalate esters, allowing for the modeling of their environmental half-lives, no such studies have been published for Sodium Nonyl Phthalate.
Integration of Field Observations and Laboratory Data for Model Validation
The validation of any environmental model is a crucial step that involves comparing model predictions with real-world data from both field observations and controlled laboratory experiments. This process ensures the accuracy and reliability of the model. For widely studied phthalates, monitoring data from various environmental matrices have been used to validate predictive models. Due to the absence of modeling studies for this compound, there is a corresponding lack of integrated field and laboratory data for its model validation.
Application of Predictive Models for Environmental Management and Research Prioritization
Predictive environmental models serve as valuable tools for regulatory agencies and researchers. They aid in environmental risk assessment, help in setting environmental quality standards, and guide the prioritization of research on chemicals of concern. While predictive models for some phthalates are used to inform policy and research, the lack of fundamental data and specific models for this compound precludes their application in its environmental management or in prioritizing research needs for this specific substance.
Future Research Directions and Methodological Innovations in Phthalate Ester Studies
Exploration of Undiscovered Phthalate (B1215562) Derivatives and Their Environmental Significance
The environmental prevalence and toxicological profiles of widely used phthalates such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) are well-documented. However, countless other phthalate derivatives, including monoesters like Sodium nonyl phthalate, remain largely uncharacterized. The environmental fate and significance of these compounds are critical areas for future investigation. Phthalates are known to be widespread environmental contaminants, found in various matrices including air, water, soil, and sediment nih.gov. Because they are not chemically bound to the polymer matrix of plastics, they can easily leach into the environment nih.gov.
Future research should prioritize the identification and quantification of these understudied phthalate derivatives in diverse environmental compartments. The environmental persistence of phthalates is influenced by their chemical structure, with higher molecular weight compounds tending to be more persistent mdpi.com. Understanding the partitioning behavior of this compound between water, soil, and sediment is essential for predicting its environmental fate. Studies on related compounds have shown that the distribution of phthalates in sediments is often correlated with organic matter content nih.gov.
Furthermore, the toxicological assessment of these novel derivatives is paramount. Phthalates are recognized as endocrine-disrupting chemicals that can interfere with hormonal systems in both wildlife and humans nih.govrsc.org. Research on the potential for this compound to bioaccumulate in aquatic organisms and biomagnify through the food chain is necessary to assess its ecological risk nih.gov.
Development of Advanced Methodologies for in situ Monitoring and Real-Time Detection
Effective management of environmental contaminants relies on accurate and timely detection. Current analytical methods for phthalates, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are highly sensitive and specific but are primarily laboratory-based specialchem.com. These methods often require laborious sample collection and preparation, which can delay results and may not capture the dynamic nature of contamination events mdpi.com.
A critical area for future innovation is the development of advanced methodologies for in situ monitoring and real-time detection of phthalates like this compound. Such technologies would enable continuous data collection directly from the contaminated site, providing a more accurate representation of contaminant levels and their fluctuations over time specialchem.comresearchgate.net. Recent advancements in sensor technology, such as the development of molecularly imprinted polymer-based electrochemical sensors and fluorescent sensors, show promise for the rapid detection of organic pollutants researchgate.netmdpi.com. These approaches could be adapted for the specific detection of this compound in water and soil.
Moreover, the integration of these sensors with wireless communication technologies could lead to the creation of autonomous monitoring networks for early warning of pollution events mdpi.com. The development of portable and user-friendly detection kits would also empower citizen science initiatives and facilitate more widespread environmental monitoring.
Table 1: Comparison of Conventional and Emerging Phthalate Detection Methods
| Method | Principle | Advantages | Disadvantages | Potential for this compound Detection |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by chromatography, identification by mass-to-charge ratio. | High sensitivity and specificity, well-established. | Laboratory-based, time-consuming, requires sample preparation. | High |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by liquid chromatography, identification by mass-to-charge ratio. | Suitable for less volatile compounds, high sensitivity. | Laboratory-based, complex instrumentation. | High |
| Electrochemical Sensors | Detection based on the electrochemical reaction of the analyte. | Portable, rapid detection, potential for real-time monitoring. | Susceptible to interference, may require specific molecular recognition elements. | Moderate to High |
| Fluorescent Sensors | Detection based on changes in fluorescence upon binding to the analyte. | High sensitivity, potential for real-time and remote sensing. | May be affected by matrix components, requires specific fluorescent probes. | Moderate to High |
| Immunoassays (e.g., GNP-rt-IPCR) | Detection based on antibody-antigen binding. | High specificity and sensitivity, potential for high-throughput screening. | Antibody development can be time-consuming and costly. | High |
Elucidation of Complex Interactions with Co-contaminants in Environmental Matrices
In the environment, pollutants rarely exist in isolation. Phthalates are often found in conjunction with other contaminants, such as heavy metals, pesticides, and polycyclic aromatic hydrocarbons (PAHs) nih.govresearchgate.net. These co-contaminants can influence the environmental fate, transport, and toxicity of phthalates in complex and often unpredictable ways.
Future research must focus on elucidating the interactions between this compound and other prevalent pollutants in various environmental matrices. For instance, heavy metals can affect the microbial degradation of organic pollutants, potentially inhibiting or enhancing the breakdown of phthalates researchgate.net. The presence of other organic contaminants, like pesticides, can lead to synergistic or antagonistic toxic effects on organisms nih.gov.
Understanding these complex interactions is crucial for accurate risk assessment. Laboratory and field studies should be designed to investigate the combined effects of these chemical mixtures on key ecological receptors. This research will require sophisticated analytical techniques to simultaneously measure a wide range of contaminants and advanced statistical models to interpret the complex datasets.
Table 2: Potential Interactions of this compound with Common Co-contaminants
| Co-contaminant Class | Potential Interaction Mechanisms | Research Questions for this compound |
| Heavy Metals (e.g., Cadmium, Lead, Nickel) | - Alteration of microbial activity affecting biodegradation. - Formation of complexes influencing bioavailability. - Synergistic toxicity. | - Does the presence of heavy metals inhibit or enhance the biodegradation of this compound in soil and sediment? - Can this compound form complexes with heavy metals, altering their mobility and toxicity? |
| Pesticides | - Competition for microbial degradation pathways. - Additive or synergistic toxic effects on non-target organisms. - Alteration of soil microbial community structure. | - How does the presence of common pesticides affect the degradation rate of this compound? - What are the combined toxicological effects of this compound and co-occurring pesticides on aquatic invertebrates? |
| Polycyclic Aromatic Hydrocarbons (PAHs) | - Co-solubilization, affecting transport in water. - Competition for sorption sites on soil and sediment particles. - Shared metabolic pathways in organisms. | - Does the presence of PAHs influence the partitioning and bioavailability of this compound in contaminated sediments? - Are there shared detoxification pathways in organisms that could lead to competitive inhibition? |
Sustainable Technologies for Environmental Remediation of Phthalate Contamination
Given the widespread contamination of phthalates, the development of effective and sustainable remediation technologies is a high priority. Conventional methods for treating contaminated sites can be costly, energy-intensive, and may generate secondary pollutants nih.govresearchgate.net. Therefore, there is a growing interest in green and sustainable remediation approaches.
Future research should explore the efficacy of various sustainable technologies for the remediation of this compound contamination. These technologies include:
Bioremediation: This approach utilizes microorganisms to break down pollutants into less harmful substances. Numerous bacteria and fungi have been identified that can degrade various phthalate esters nih.govnih.goviwaponline.commdpi.com. Research is needed to isolate and characterize microbial consortia capable of efficiently degrading this compound, particularly under challenging environmental conditions such as high salinity or the presence of co-contaminants nih.govcardiff.ac.uk.
Phytoremediation: This technology uses plants to remove, degrade, or stabilize contaminants in soil and water researchgate.net. Certain plant species have demonstrated the ability to take up and metabolize phthalates mdpi.com. Investigating the potential of hyperaccumulator plants for the phytoextraction of this compound from contaminated soils is a promising avenue of research.
Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive radicals, such as hydroxyl radicals, to rapidly degrade organic pollutants nih.govabzums.ac.irmdpi.comnih.gov. Techniques like UV/H₂O₂ and Fenton oxidation have shown high efficiency in degrading various phthalate esters in aqueous solutions nih.govabzums.ac.irmdpi.com. Studies are needed to optimize AOPs for the complete mineralization of this compound and to assess the toxicity of any potential degradation byproducts.
Table 3: Overview of Sustainable Remediation Technologies for Phthalate Contamination
| Technology | Description | Advantages | Research Needs for this compound |
| Bioremediation | Use of microorganisms to degrade contaminants. | Cost-effective, environmentally friendly, potential for in-situ application. | - Isolation and characterization of this compound-degrading microbial strains. - Optimization of bioremediation conditions (e.g., pH, temperature, nutrient availability). - Investigation of the biodegradation pathway and metabolic intermediates. |
| Phytoremediation | Use of plants to remove, degrade, or stabilize contaminants. | Low cost, aesthetically pleasing, provides ecosystem benefits. | - Screening of plant species for their ability to tolerate and accumulate this compound. - Understanding the mechanisms of uptake, translocation, and metabolism in plants. - Field trials to evaluate the effectiveness of phytoremediation in real-world scenarios. |
| Advanced Oxidation Processes (AOPs) | Chemical treatment processes that generate highly reactive radicals. | Rapid degradation rates, effective for a wide range of organic compounds. | - Determination of the optimal operating parameters for various AOPs. - Identification and toxicity assessment of degradation byproducts. - Development of combined AOP-biological treatment systems. |
Q & A
Basic Research: Synthesis and Characterization
Q: What are the validated protocols for synthesizing sodium nonyl phthalate with high purity, and how should researchers characterize its structural integrity? A: Synthesis typically involves esterification of phthalic anhydride with nonanol, followed by neutralization with sodium hydroxide. Critical steps include:
- Purification: Use fractional distillation or recrystallization to remove unreacted precursors .
- Characterization: Employ NMR (¹H/¹³C) to confirm ester bonds, FTIR for functional groups (C=O at ~1700 cm⁻¹), and HPLC to assess purity (>98%). For reproducibility, document solvent ratios, temperature, and catalyst details explicitly .
Basic Research: Analytical Quantification
Q: Which analytical methods are most reliable for quantifying this compound in environmental or biological matrices? A: Prioritize hyphenated techniques:
- GC-MS: Use a DB-5MS column with electron ionization (EI) for volatile derivatives (e.g., silylated samples).
- HPLC-MS/MS: Opt for reverse-phase C18 columns with ESI in negative mode for polar metabolites. Validate methods using spike-recovery tests (70–120% acceptable range) and internal standards (e.g., deuterated phthalates) .
Advanced Research: Mechanistic Toxicology
Q: How can researchers investigate the endocrine-disrupting mechanisms of this compound at subcellular levels? A: Combine in vitro and in silico approaches:
- Receptor Binding Assays: Use fluorescence polarization to measure affinity for nuclear receptors (e.g., PPAR-γ, ER-α).
- Transcriptomics: Apply RNA-seq to identify dysregulated pathways in exposed cell lines (e.g., HepG2). Validate findings with CRISPR knockouts .
Advanced Research: Environmental Fate
Q: What methodologies best assess the degradation kinetics of this compound in aquatic systems? A: Simulate environmental conditions:
- Photolysis: Expose to UV light (254 nm) and monitor degradation via LC-MS; quantify hydroxylated byproducts.
- Hydrolysis: Test pH-dependent stability (pH 4–9) at 25–50°C. Use QSAR models to predict half-lives and compare with empirical data .
Data Contradiction Analysis
Q: How should researchers resolve discrepancies in reported solubility or toxicity data for this compound? A: Conduct systematic reviews and meta-analyses:
- Inter-laboratory Studies: Standardize protocols (e.g., OECD TG 211 for Daphnia toxicity) across labs.
- Quality Control: Verify compound purity (e.g., via elemental analysis) and environmental variables (e.g., temperature, ionic strength) .
Advanced Research: Interaction in Polymer Matrices
Q: What experimental designs evaluate the leaching behavior of this compound from polymer composites? A: Use accelerated aging tests:
- Leaching Studies: Incubate polymers in simulated body fluid (SBF) or seawater at 37°C. Quantify leachates via ICP-MS or GC-MS.
- Diffusion Modeling: Apply Fick’s second law to predict long-term release kinetics .
Methodological Reproducibility
Q: How can researchers ensure reproducibility in studies involving this compound? A: Adhere to FAIR principles:
- Documentation: Publish detailed supplemental materials (e.g., solvent suppliers, instrument calibration logs).
- Data Sharing: Deposit raw chromatograms or spectra in repositories like Zenodo .
Computational Modeling
Q: What computational tools predict the environmental partitioning or metabolic pathways of this compound? A: Leverage:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
